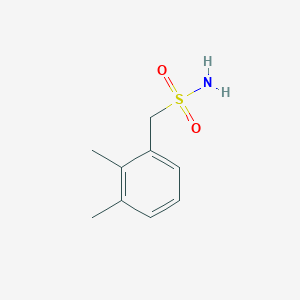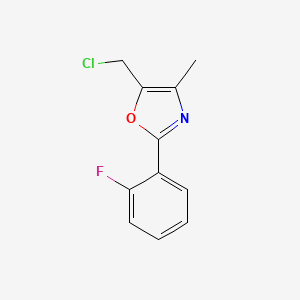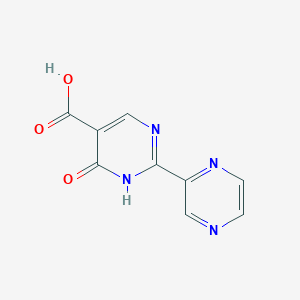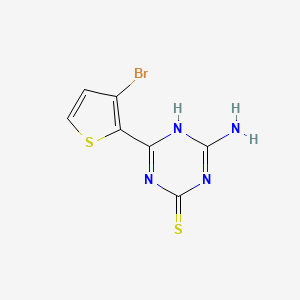
4-Amino-6-(3-bromothiophen-2-YL)-1,3,5-triazine-2-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-6-(3-bromothiophen-2-yl)-1,3,5-triazine-2-thiol is a heterocyclic compound that contains a triazine ring substituted with an amino group, a bromothiophene moiety, and a thiol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(3-bromothiophen-2-yl)-1,3,5-triazine-2-thiol typically involves the reaction of 3-bromothiophene-2-carboxylic acid with thiourea under acidic conditions to form the corresponding thiourea derivative. This intermediate is then cyclized using a suitable dehydrating agent, such as phosphorus oxychloride, to yield the desired triazine compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-6-(3-bromothiophen-2-yl)-1,3,5-triazine-2-thiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The bromothiophene moiety can be reduced to the corresponding thiophene derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions, while the bromine atom can undergo electrophilic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions at the amino group, while electrophiles like halogens can react with the bromine atom.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiophene derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile or electrophile used.
Applications De Recherche Scientifique
4-Amino-6-(3-bromothiophen-2-yl)-1,3,5-triazine-2-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Mécanisme D'action
The mechanism of action of 4-Amino-6-(3-bromothiophen-2-yl)-1,3,5-triazine-2-thiol is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors. The thiol group may form covalent bonds with cysteine residues in proteins, while the triazine ring can engage in hydrogen bonding or π-π stacking interactions with aromatic amino acids .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-6-(3-chlorothiophen-2-yl)-1,3,5-triazine-2-thiol: Similar structure but with a chlorine atom instead of bromine.
4-Amino-6-(3-methylthiophen-2-yl)-1,3,5-triazine-2-thiol: Contains a methyl group instead of bromine.
4-Amino-6-(3-nitrothiophen-2-yl)-1,3,5-triazine-2-thiol: Substituted with a nitro group instead of bromine.
Uniqueness
4-Amino-6-(3-bromothiophen-2-yl)-1,3,5-triazine-2-thiol is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions. This can influence the compound’s reactivity and binding affinity to molecular targets, making it a valuable scaffold for the development of novel bioactive molecules .
Propriétés
Formule moléculaire |
C7H5BrN4S2 |
|---|---|
Poids moléculaire |
289.2 g/mol |
Nom IUPAC |
2-amino-6-(3-bromothiophen-2-yl)-1H-1,3,5-triazine-4-thione |
InChI |
InChI=1S/C7H5BrN4S2/c8-3-1-2-14-4(3)5-10-6(9)12-7(13)11-5/h1-2H,(H3,9,10,11,12,13) |
Clé InChI |
BRYOPXVPTSJFFI-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1Br)C2=NC(=S)N=C(N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(4-Fluorophenyl)methyl]-3-methyloxirane-2-carbonitrile](/img/structure/B13189380.png)
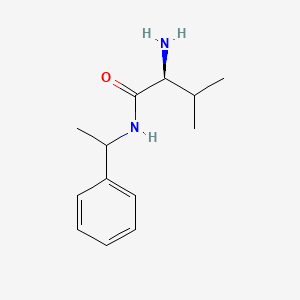
![4-(4-Hydroxyphenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13189399.png)

![2-(1,3-Benzothiazol-2-yl)-3-[(2,3-dimethylphenyl)amino]-3-sulfanylprop-2-enenitrile](/img/structure/B13189405.png)
![5,8,9-Trimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B13189406.png)
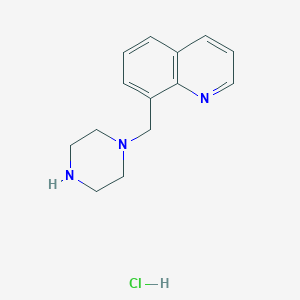
![(1-{2-amino-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethyl}cyclopentyl)methanol](/img/structure/B13189422.png)

amine](/img/structure/B13189429.png)
